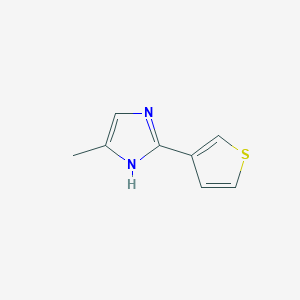

5-Methyl-2-(3-thienyl)imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Biology and Materials Science

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a structure of profound importance. nih.govresearchgate.net It is a fundamental component of essential biomolecules, including the amino acid histidine and the hormone histamine, which play critical roles in countless physiological processes. nih.govwjbphs.com The unique electronic properties of the imidazole nucleus, such as its aromaticity, amphoteric nature (acting as both an acid and a base), and ability to participate in hydrogen bonding, make it a "privileged structure" in medicinal chemistry. researchgate.netmdpi.commdpi.com

The electron-rich nature of the imidazole scaffold allows it to bind readily to a wide variety of enzymes and receptors, making it a common core in the design of therapeutic agents. mdpi.comresearchgate.net Consequently, imidazole derivatives have been developed with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net

In materials science, imidazole-based compounds are also gaining traction. They are being explored for the creation of sustainable materials like high-stability polymers and for environmental applications such as CO2 capture and the removal of heavy metals. google.com Imidazole can also be used as a solvent in the synthesis of nanomaterials, highlighting its versatility beyond biological applications. researchgate.net

Role of Thiophene (B33073) Moieties in Diverse Chemical Architectures

Thiophene is a five-membered aromatic ring containing a sulfur atom. nih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. researchgate.net This is exemplified in several FDA-approved drugs where a thiophene ring is a key component. researchgate.netmdpi.com The thiophene moiety is ranked highly among sulfur-containing heterocycles in approved pharmaceuticals. mdpi.com

The utility of thiophene extends across various fields. In medicinal chemistry, thiophene derivatives are known for a wide array of therapeutic applications, including as anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.net The sulfur atom in the ring can participate in key interactions with biological targets, contributing to the pharmacological profile of the molecule. mdpi.com

Beyond pharmaceuticals, thiophenes are crucial in materials science. They serve as fundamental building blocks for conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com The ability to form extended π-conjugated systems makes thiophene-based materials highly valuable in the development of advanced electronic devices.

Rationale for Investigating Hybrid Imidazole-Thiophene Structures: Bridging Design and Functionality

The creation of hybrid molecules that contain both an imidazole and a thiophene ring is a deliberate design strategy aimed at combining the advantageous properties of each scaffold. The goal of molecular hybridization is to develop new chemical entities with enhanced or entirely new functionalities that are not present in the individual components.

By linking these two heterocycles, chemists can explore novel chemical space and potentially create compounds with unique biological activities or material properties. For example, the imidazole portion can provide crucial hydrogen bonding capabilities and coordination sites for metal ions, while the thiophene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This synergistic combination can lead to improved target affinity and selectivity in drug candidates or fine-tuned electronic and optical properties in new materials. Several studies have reported the synthesis of various imidazole-thiophene hybrids and evaluated their potential as antifungal or anti-inflammatory agents.

Contextualization of 5-Methyl-2-(3-thienyl)imidazole within Contemporary Chemical Research

While extensive research exists on the broader classes of imidazole and thiophene derivatives, specific, detailed studies on This compound are not widely available in public-domain scientific literature. Its significance is therefore largely theoretical at present, based on the established value of its constituent parts.

The structure of this compound suggests a molecule designed to leverage the properties of both heterocycles. The 2-(3-thienyl) component links the thiophene ring at its 3-position to the 2-position of the imidazole core. The methyl group at the 5-position of the imidazole ring can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets or its packing in a solid state.

Hypothetically, research into this specific compound could be aimed at:

Medicinal Chemistry: Investigating its potential as an inhibitor of specific enzymes, such as kinases or cyclooxygenases, given the known activities of related structures.

Materials Science: Exploring its use as a building block (monomer) for novel conjugated polymers, where the precise linkage and substitution pattern could influence the resulting material's conductivity and optical properties.

The synthesis of such a compound would likely involve established methods for forming imidazole rings or for creating carbon-carbon bonds between heterocyclic systems, such as cross-coupling reactions. Further investigation is required to isolate, characterize, and evaluate the specific properties and potential applications of this compound, moving it from a theoretical construct to a compound with demonstrated utility.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

5-methyl-2-thiophen-3-yl-1H-imidazole |

InChI |

InChI=1S/C8H8N2S/c1-6-4-9-8(10-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |

InChI Key |

WBKDEDMLWBJEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Transformations of 5 Methyl 2 3 Thienyl Imidazole

Retrosynthetic Analysis and Strategic Design for 5-Methyl-2-(3-thienyl)imidazole

A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The core imidazole (B134444) ring can be constructed through various cyclization strategies. One common approach involves the disconnection of the C4-C5 and N1-C5 bonds, leading back to a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. In this case, the precursors would be a derivative of 2-acetylthiophene, a methyl-containing dicarbonyl species, and ammonia.

Another key disconnection can be made at the C2-N1 and C2-N3 bonds, suggesting a reaction between a thiophene-2-carboxamidine or a related derivative and a 2-haloketone. Furthermore, disconnection of the bond between the thiophene (B33073) ring and the imidazole ring points towards a cross-coupling strategy, where a pre-formed 2-halo-5-methylimidazole is coupled with a 3-thienylboronic acid or a similar organometallic reagent. These primary retrosynthetic pathways guide the selection of specific synthetic routes.

Classical and Modern Synthetic Routes to this compound

A variety of synthetic methods have been employed to construct the this compound scaffold, ranging from classical condensation reactions to modern catalytic techniques.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a one-pot process. tandfonline.com The Debus-Radziszewski imidazole synthesis, a well-established MCR, can be adapted for this purpose. This would involve the condensation of a 3-thienyl-glyoxal derivative, methylamine, and a source of formaldehyde. A variation of this could utilize 3-thiophenecarboxaldehyde (B150965), a methyl-containing α-dicarbonyl compound, and ammonium (B1175870) acetate. nih.govjetir.org The use of imidazole as an organocatalyst in MCRs has also been explored for the synthesis of various heterocyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| 3-Thiophenecarboxaldehyde | Benzil | Ammonium acetate | p-Toluenesulfonic acid, Microwave | 2-(3-Thienyl)-4,5-diphenylimidazole | nih.gov |

| Aldehydes | Malononitrile | Various nucleophiles | Imidazole (organocatalyst) | Functionalized heterocycles | rsc.org |

| Benzil | Aldehydes | Ammonium acetate | Glacial acetic acid, Microwave | 2,4,5-Triphenylimidazoles | jetir.org |

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone of imidazole synthesis. youtube.com A common strategy involves the reaction of a 3-thiophenecarboximidate with an α-aminoketone or its equivalent. For instance, the reaction of ethyl 3-thiophenecarboximidate with 1-amino-2-propanone would yield the target molecule. Alternatively, the condensation of 3-thiophenecarboxaldehyde with a 1,2-diaminoalkene, followed by oxidation, can also lead to the formation of the imidazole ring. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), presents another viable, though less direct, route. nih.gov

| Reactant 1 | Reactant 2 | Key Transformation | Product Type | Reference |

| α-Hydroxyketone | Amine, Carboxylate equivalent | Condensation in liquid ammonia | Substituted imidazoles | youtube.com |

| Aldimine | Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | 1,4,5-Trisubstituted imidazoles | nih.gov |

| α-Ketoaldimine | Aryl-substituted TosMIC | Cycloaddition | 1,4,5-Trisubstituted imidazoles | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. nih.gov The synthesis of imidazole derivatives, including those with thiophene substituents, has benefited from this technology. jetir.orgconnectjournals.com Microwave irradiation can significantly reduce the reaction times for both multi-component reactions and cyclocondensation strategies. nih.govnih.gov For example, the Debus-Radziszewski synthesis of 2,4,5-triarylimidazoles can be achieved in minutes under microwave irradiation in the presence of glacial acetic acid. jetir.org Similarly, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines, precursors for various heterocycles, is greatly accelerated by microwave heating. organic-chemistry.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-Toluenesulfonic acid, Microwave | Not specified | 46-80% | nih.gov |

| Keto-oxime | Microwave irradiation at 200 °C | 20 min | Moderate to good | nih.gov |

| Benzil, various aldehydes, ammonium acetate | Glacial acetic acid, Microwave | 1-3 min | High | jetir.org |

| N-(substituted benzylidene)thiazole-2-amines, isatin, ammonium acetate | Silica gel, Microwave irradiation | Shorter than conventional | Excellent | connectjournals.com |

| Carbonyl compounds, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4, Microwave, solvent-free | 10 min (aldimines), 1 h (ketimines) | Excellent (aldimines), Good (ketimines) | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Methods in Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While often used for functionalization, they can also be integral to the construction of the core scaffold. nih.gov For instance, a pre-functionalized 2-halo-5-methylimidazole could undergo a Suzuki-Miyaura coupling with 3-thienylboronic acid to form the desired product. nih.gov This approach offers a convergent and flexible route, allowing for the late-stage introduction of the thiophene moiety.

Functionalization and Derivatization Strategies for Imidazole and Thiophene Moieties

Once the this compound scaffold is assembled, both the imidazole and thiophene rings can be further functionalized to modulate the compound's properties. nih.gov

The imidazole ring offers several sites for functionalization. The N1 nitrogen can be alkylated or arylated using standard procedures. The C4 position, while less reactive than C2, can undergo electrophilic substitution under certain conditions.

Regioselective Functionalization of the Imidazole Ring

The imidazole ring in this compound possesses two nitrogen atoms and one available carbon atom (C4) for functionalization. The presence of two different nitrogen atoms gives rise to tautomerism, which can influence the regioselectivity of N-functionalization reactions such as alkylation.

N-Alkylation: The alkylation of unsymmetrical imidazoles can lead to a mixture of N1 and N3 substituted products. The regioselectivity of this process is influenced by both steric and electronic factors. In the case of this compound, the two nitrogen atoms are not equivalent. The nitrogen adjacent to the methyl group (N1) is sterically more hindered than the nitrogen adjacent to the thienyl group (N3). Generally, alkylation under basic conditions with alkyl halides tends to favor the less sterically hindered nitrogen. Therefore, it is anticipated that N-alkylation of this compound would predominantly yield the N1-alkyl-5-methyl-2-(3-thienyl)imidazole isomer. However, the specific reaction conditions, including the nature of the base, solvent, and alkylating agent, can significantly impact the isomeric ratio.

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. uobabylon.edu.iq In this compound, the only available carbon for electrophilic substitution on the imidazole ring is the C4 position. The electron-donating methyl group at C5 and the electron-rich thienyl group at C2 both activate the imidazole ring towards electrophilic attack. However, the thienyl ring itself is also susceptible to electrophilic substitution. The outcome of such reactions would depend on the relative reactivity of the imidazole C4 position versus the available positions on the thiophene ring, as well as the specific electrophile and reaction conditions used. Studies on analogous 2-phenyl-5-(2-thienyl)imidazoles have shown that electrophilic substitution reactions such as acylation, bromination, nitration, and sulfonation can occur. researchgate.net

Substitution Patterns and Their Influence on Reaction Outcomes

The nature and position of substituents on both the imidazole and thienyl rings play a crucial role in determining the reactivity and regioselectivity of subsequent transformations.

Influence of the Methyl Group: The methyl group at the C5 position of the imidazole ring is an electron-donating group. This has several consequences:

Increased Nucleophilicity: The methyl group enhances the electron density of the imidazole ring, making it more nucleophilic and generally more reactive towards electrophiles.

Steric Hindrance: The methyl group can sterically hinder reactions at the adjacent C4 position and the N1 nitrogen atom. This steric effect can be exploited to control regioselectivity.

Tautomeric Equilibrium: The position of the methyl group influences the tautomeric equilibrium between the 1,4- and 1,5-disubstituted forms, which in turn affects the outcome of N-functionalization reactions.

Influence of the 3-Thienyl Group: The thiophene ring, being an electron-rich heteroaromatic system, also influences the properties of the imidazole core.

Electronic Effects: The 3-thienyl group, connected at the C2 position of the imidazole, acts as an electron-donating group, further activating the imidazole ring. The position of the sulfur atom in the thiophene ring (i.e., 2-thienyl vs. 3-thienyl) can subtly alter the electronic communication with the imidazole ring and thus its reactivity.

Alternative Reaction Sites: The thiophene ring provides additional sites for functionalization, particularly electrophilic substitution. The inherent reactivity of the thiophene ring towards electrophiles can compete with reactions on the imidazole ring. For instance, bromination of similar thienyl-substituted heterocycles often occurs preferentially on the thiophene ring.

Heterocyclic Ring Interconversions and Modifications

While the imidazole and thiophene rings are generally stable aromatic systems, under specific conditions, they can undergo transformations leading to different heterocyclic structures.

Ring-Opening Reactions: Imidazole rings can be opened under certain conditions. For example, treatment with benzoyl chloride in the presence of a base can lead to ring cleavage. uobabylon.edu.iq The stability of the this compound ring system towards such reagents would be of interest for synthetic diversification.

Ring Contraction/Expansion: Ring transformation reactions of pyrimidine (B1678525) derivatives have been shown to yield imidazoles. For instance, the reaction of 4-chloro-5-methyl-2-phenylpyrimidine with potassium amide in liquid ammonia results in the formation of a 4(5)-ethynyl-2-phenylimidazole through a ring contraction mechanism. researchgate.net While not a direct modification of the target compound, this illustrates a potential synthetic route from a six-membered heterocycle.

Modifications Leading to Fused Systems: Functionalization of the imidazole ring can provide handles for subsequent cyclization reactions to form fused bicyclic or polycyclic systems. For example, if a suitable functional group were introduced at the C4 position of the imidazole and another on the thienyl ring, an intramolecular cyclization could potentially lead to a thieno[x,y-d]imidazole derivative.

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms for the formation of this compound is crucial for optimizing reaction conditions and predicting potential side products.

Mechanism of the Radziszewski Synthesis: As mentioned, the generally accepted, though not definitively proven, mechanism for the Radziszewski reaction involves the initial formation of a diimine from the 1,2-dicarbonyl compound and ammonia. organic-chemistry.orgscribd.com This diimine then acts as a nucleophile, attacking the aldehyde (thiophene-3-carboxaldehyde in this case). Subsequent cyclization and dehydration lead to the formation of the imidazole ring. The electronic properties of the thiophenecarboxaldehyde can influence the rate of the initial nucleophilic attack and the subsequent steps. The electron-rich nature of the thiophene ring may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to benzaldehyde, potentially affecting the reaction kinetics.

Mechanism of the Van Leusen Imidazole Synthesis: The mechanism of the Van Leusen synthesis is better understood. wikipedia.org It begins with the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This anion then adds to the imine formed from thiophene-3-carboxaldehyde and an amine. The resulting adduct undergoes an intramolecular cyclization to form a 4-tosyl-2-imidazoline intermediate. The final and often rate-determining step is the base-promoted elimination of p-toluenesulfinic acid, which results in the aromatization to the imidazole ring. wikipedia.orgorganic-chemistry.org The nature of the substituents on the imine can affect the rate of both the initial nucleophilic attack and the final elimination step.

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 2 3 Thienyl Imidazole

Single Crystal X-ray Diffraction Studies: A Future Perspective

The following sections outline the type of detailed structural information that a single-crystal X-ray diffraction study of 5-Methyl-2-(3-thienyl)imidazole would provide. The data presented here is hypothetical and serves to illustrate the expected outcomes of such an analysis.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Hypothetical Bond Length and Angle Data for this compound

| Bond/Angle | Hypothetical Value |

| C(2)-C(6) | 1.47 Å |

| N(1)-C(2) | 1.35 Å |

| C(4)-C(5) | 1.36 Å |

| S(1)-C(6) | 1.72 Å |

| N(1)-C(2)-N(3) | 110.5° |

| C(2)-C(6)-C(7) | 125.0° |

Analysis of Conformational Preferences in the Solid State

The solid-state conformation of this compound would be revealed, detailing the spatial arrangement of the methyl and thienyl substituents relative to the imidazole (B134444) core. This conformation is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The planarity or non-planarity of the molecule would be a key finding, influencing its potential for electronic conjugation and intermolecular packing.

Intermolecular Interactions and Crystal Packing Motifs

Understanding how molecules of this compound arrange themselves in a crystal is crucial for predicting its physical properties.

The presence of an N-H group in the imidazole ring makes it a potent hydrogen bond donor, while the nitrogen atoms can act as acceptors. A crystallographic study would identify any intermolecular N-H···N or other potential weak C-H···S or C-H···π hydrogen bonds, which would likely play a significant role in the crystal packing.

Both the imidazole and thiophene (B33073) rings are aromatic and therefore capable of engaging in π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the distances between the aromatic planes, which are indicative of the strength of these interactions.

Spectroscopic Investigations for Higher-Order Structural Information

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive approach to probe the functional groups and their immediate chemical environment within this compound. The vibrational modes of the molecule are sensitive to factors such as bond strengths, molecular geometry, and intermolecular forces, particularly hydrogen bonding involving the imidazole N-H group.

Expected Vibrational Frequencies:

The FT-IR spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, with its broadness suggesting the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the aromatic thienyl and imidazole rings, along with the methyl group, are anticipated to appear between 3150 and 2900 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole and thiophene rings would likely produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations for C-H and N-H bonds are expected at lower frequencies. The characteristic C-S stretching vibration of the thiophene ring is typically observed in the 800-600 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the thiophene and imidazole rings are expected to give rise to strong Raman signals. The C-S stretching vibration in the thiophene ring should also be readily observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Imidazole N-H | Stretching | 3100-2800 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3150-3000 | Medium-Weak |

| Methyl C-H | Stretching | 3000-2900 | Medium |

| Imidazole/Thiophene C=C/C=N | Stretching | 1600-1400 | Medium-Strong |

| Methyl C-H | Bending | ~1450 | Medium |

| Imidazole/Thiophene C-H | In-plane Bending | 1300-1000 | Medium-Weak |

| Thiophene C-S | Stretching | 800-600 | Medium |

| Imidazole/Thiophene Ring | Out-of-plane Bending | 900-700 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons. This information is vital for establishing the preferred conformation of the molecule in solution, particularly the relative orientation of the thienyl and imidazole rings.

For this compound, key NOE/ROE correlations would be expected between the protons of the thienyl ring and the protons of the imidazole ring. For instance, a spatial correlation between the H4 proton of the imidazole ring and a proton on the thienyl ring would provide direct evidence for a specific rotational conformation around the C2-C3' single bond. Similarly, correlations between the methyl protons and the imidazole ring proton would confirm their proximity. The presence or absence of such cross-peaks allows for the construction of a 3D model of the molecule's time-averaged conformation in solution.

Interactive Data Table: Expected NOESY/ROESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |

| Imidazole H4 | Thienyl H2' | Possible | Indicates proximity and a specific rotational isomer |

| Imidazole H4 | Thienyl H4' | Possible | Indicates proximity and a different rotational isomer |

| Methyl Protons (5-CH₃) | Imidazole H4 | Expected | Confirms proximity on the imidazole ring |

| Methyl Protons (5-CH₃) | Thienyl Protons | Unlikely | Would suggest a highly twisted and unlikely conformation |

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus, including internuclear distances and the orientation of chemical shielding tensors.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed. The ¹³C CP-MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Any differences in the chemical shifts of corresponding carbons between different polymorphic forms would indicate variations in crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to probe the details of hydrogen bonding by observing the chemical shifts and dynamics of the protons and nitrogens involved in these interactions. While specific experimental ssNMR data for this compound is not available, studies on similar heterocyclic compounds have demonstrated the power of this technique in characterizing polymorphism and local molecular structure. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

Chirality and Stereochemical Considerations (If applicable to derivatives or synthesis intermediates)

The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks planar or axial chirality. Therefore, it does not exhibit enantiomerism.

However, chirality could be introduced in derivatives of this compound. For instance, substitution at the methyl group with a different substituent would not create a chiral center. But, if a chiral substituent is introduced elsewhere on the molecule, or if the synthesis proceeds through a chiral intermediate, then stereochemical considerations would become relevant. For example, a synthetic route that utilizes a chiral auxiliary to control the formation of a stereocenter in a precursor molecule would lead to an enantiomerically enriched or pure final product, assuming the chirality is maintained throughout the synthetic sequence. To date, the scientific literature does not describe the synthesis or stereochemical analysis of chiral derivatives or intermediates of this compound.

Computational Chemistry and Theoretical Studies on 5 Methyl 2 3 Thienyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules like 5-methyl-2-(3-thienyl)imidazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole (B134444) derivatives often utilize the B3LYP functional with a basis set like 6-31G(d,p) to achieve reliable geometries. The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.compku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For imidazole derivatives, the HOMO is often distributed over the imidazole and thiophene (B33073) rings, indicating these are likely sites for electrophilic attack. nih.govorientjchem.org Conversely, the LUMO distribution highlights potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govorientjchem.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen atoms of the imidazole ring. orientjchem.orgresearchgate.net

Blue regions denote positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring. orientjchem.org

Green regions represent neutral or near-zero potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into antibonding orbitals of adjacent bonds. These interactions are crucial in stabilizing the molecular structure.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and predict UV-Vis absorption spectra. researchgate.net The calculated absorption maxima (λmax) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For similar imidazole-thiophene hybrids, absorption bands in the UV region are typically assigned to π→π* transitions within the conjugated system. sci-hub.se

Similarly, the vibrational frequencies (infrared and Raman spectra) can be calculated. By comparing the computed frequencies with experimental data, one can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. frontiersin.org By solving Newton's equations of motion, MD simulations can model the conformational changes and flexibility of this compound. This is particularly useful for understanding how the molecule might interact with a biological target, such as a protein receptor. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (RoG) to monitor its compactness. frontiersin.org

Conformational Landscapes in Solution

The biological function of a molecule is intimately tied to its three-dimensional shape and flexibility. Computational chemistry provides the tools to explore the conformational landscape of this compound, identifying its most stable forms in solution.

For related imidazole-containing molecules, research has shown that conformational preferences can create a "conformational switch" influenced by factors like pH, which can significantly alter the preferred shape and its biological implications. nih.gov

Table 1: Theoretical Conformational Analysis Data for a Model Imidazole-Containing Residue

| Environment | Conformation | Torsion Angles (φ, ψ) | Relative Energy (kcal/mol) |

| Gas Phase | C7eq | -74.8°, 66.3° | 0.00 |

| Gas Phase | C7ax | -75.0°, -175.0° | 0.20 |

| Gas Phase | C5 | -165.0°, 178.0° | 0.80 |

| Water | αRτ | -75.0°, -114.0° | 0.00 |

| Water | β | -65.1°, -149.6° | 0.50 |

| This table is illustrative, based on data for an imidazole-alanine residue, and demonstrates how computational studies predict stable conformations and their relative energies in different environments. nih.gov |

Solvent Effects on Molecular Structure and Dynamics

The solvent environment plays a critical role in modulating a molecule's structure and behavior. For this compound, computational simulations that include solvent effects are necessary to accurately model its properties in a biological setting.

Two main approaches are used: implicit and explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a uniform medium with a defined dielectric constant, which is computationally efficient for assessing how solvent polarity influences conformational stability. Explicit solvent models, used in Molecular Dynamics (MD) simulations, involve surrounding the molecule with a number of individual solvent molecules (e.g., water). This method provides a more detailed and dynamic picture, capturing specific hydrogen-bonding interactions between the solvent and the nitrogen atoms of the imidazole ring. nih.gov Studies on similar imidazole derivatives show that polar solvents like water can significantly alter the conformational equilibrium, sometimes leading to the emergence of new stable conformations that are not favored in the gas phase. nih.gov

Docking Studies and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts how a ligand, such as this compound, might bind to the active site of a biological macromolecule, like an enzyme or receptor. This is a cornerstone of modern drug discovery. plos.orgdntb.gov.ua

In Silico Prediction of Binding Modes with Biological Macromolecules

Docking simulations explore the geometrically and energetically favorable orientations of this compound within a protein's binding pocket. For structurally related imidazole and benzimidazole (B57391) derivatives, docking studies have successfully predicted binding modes. nih.govnih.gov These studies often reveal key interactions: the thienyl ring may engage in hydrophobic interactions within a nonpolar pocket of the protein, while the imidazole ring's nitrogen atoms can act as hydrogen bond donors or acceptors with specific amino acid residues like lysine (B10760008) or methionine. nih.gov The methyl group at the 5-position can also contribute to binding by fitting into a small hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity.

Estimation of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, computational methods can estimate the binding affinity, which quantifies the strength of the ligand-target interaction. bohrium.com Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied post-docking or to trajectories from MD simulations to calculate the free energy of binding. These calculations dissect the total binding energy into its constituent parts, including van der Waals, electrostatic, and solvation energy components. This allows for a quantitative comparison between different derivatives and helps in prioritizing compounds for synthesis and experimental testing.

Table 2: Example of Docking Results for Imidazole-Thiazole Hybrids with a Target Protein (PDB ID: 6LUD)

| Derivative | Key Interacting Residues | Type of Interaction |

| Derivative 5a | LYS 745, GLY 209 | Hydrogen Bond, Hydrophobic |

| Derivative 5c | LYS 745, ARG 249 | Hydrogen Bond, π-cation |

| Derivative 5d | MET 793, LEU 718 | Hydrogen Bond |

| Derivative 5e | CYS 112, GLY 209 | Hydrogen Bond |

| This table shows representative data from a study on related imidazole-thiazole hybrids, illustrating how docking identifies specific molecular interactions that stabilize the ligand-protein complex. nih.gov |

Rationalizing Structure-Activity Relationships Through Computational Modeling

A primary goal of computational modeling is to explain and predict structure-activity relationships (SAR). nih.govmdpi.com By systematically analyzing a series of related compounds, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comrsc.org These models correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with experimentally observed biological activity.

For a series of imidazole derivatives, QSAR and docking studies can reveal why certain modifications enhance activity. nih.gov For example, modeling might demonstrate that adding an electron-withdrawing group to the thienyl ring enhances electrostatic interactions with a positively charged residue in the active site. Similarly, the models could show that the position of the methyl group on the imidazole ring is optimal for favorable van der Waals contacts, explaining its importance for potency. academie-sciences.fr This detailed molecular insight is crucial for guiding the design of new analogues with improved efficacy and selectivity. nih.gov

Investigation of Biological Activity and Molecular Mechanisms of 5 Methyl 2 3 Thienyl Imidazole

Target Identification and Validation at the Molecular Level

Enzyme Inhibition Kinetics and Mechanism (e.g., COX, Carbonic Anhydrase, Farnesyltransferase)

No specific data is available in the public domain regarding the inhibitory activity of 5-Methyl-2-(3-thienyl)imidazole against key enzymes such as Cyclooxygenase (COX), Carbonic Anhydrase, or Farnesyltransferase. While imidazole-containing compounds have been investigated for a wide range of biological activities, including anti-inflammatory properties which may suggest COX inhibition, specific kinetic studies and mechanistic details for this particular compound are not documented in the searched scientific literature. researchgate.netnih.govresearchgate.net

Receptor Binding Profiling and Ligand-Receptor Interactions

Detailed receptor binding profiles and specific ligand-receptor interaction studies for this compound are not currently available. Research on similar structures, such as 5-methyl-1H-benzo[d]imidazole derivatives, has shown them to be antagonists for the P2X3 receptor, but this cannot be directly extrapolated to the thienyl-imidazole compound . nih.gov Proteomic analyses of receptor complexes for other imidazole-related compounds have been conducted, but not for this compound. nih.gov

Protein-Protein Interaction Modulation

There is no available research that specifically investigates the ability of this compound to modulate protein-protein interactions. The general field of modulating protein-protein interactions is an active area of research for therapeutic development, targeting interactions such as MDM2/p53 and those involving 14-3-3 proteins. nih.govajwilsonresearch.comnih.govwhiterose.ac.uk However, the role of this compound in this context has not been explored.

Cellular Biochemistry and Signal Transduction Pathway Modulation (in vitro)

Pathway Analysis in Specific Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)

Specific studies analyzing the effects of this compound on signaling pathways in cancer cell lines or bacterial strains are not found in the available literature. While various imidazole (B134444) derivatives have been synthesized and tested for anticancer and antibacterial activities, pathway-specific analyses for this particular compound are absent. nih.govresearchgate.netmdpi.com

Gene Expression and Protein Level Alterations

No data from gene expression studies (e.g., microarray, RNA-seq) or proteomic analyses are available to detail the changes induced by this compound in any cell line. Methodologies for studying such alterations, for instance using pyrrole-imidazole polyamides to modulate gene expression, are established, but have not been applied to investigate the effects of this specific compound. nih.govsci-hub.se

Mechanisms of Cell Growth Inhibition and Cell Death Induction

The imidazole nucleus is a common feature in many compounds designed as anticancer agents that inhibit cell growth and induce cell death through various mechanisms, primarily apoptosis. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and is often dysregulated in cancer. nih.gov Imidazole derivatives have been shown to trigger this process through both intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways.

For instance, studies on various imidazole derivatives have demonstrated their ability to induce apoptosis in different cancer cell lines. This is often characterized by cell shrinkage, formation of apoptotic bodies, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Some imidazole compounds have been found to induce cell cycle arrest, a process that halts cell division, often at the G2/M or G1/S phases, preventing the proliferation of cancer cells. nih.govmdpi.com

One of the proposed mechanisms for apoptosis induction by imidazole-containing compounds involves the modulation of key regulatory proteins. For example, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. waocp.org The balance between these proteins is crucial in determining a cell's fate. Furthermore, some imidazole analogs have been reported to inhibit the activity of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.

The generation of reactive oxygen species (ROS) is another mechanism by which some imidazole derivatives exert their cytotoxic effects. Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.

While direct evidence for this compound is pending, the established pro-apoptotic and cell growth inhibitory activities of numerous imidazole analogs suggest that it could potentially exhibit similar mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of the 5-Methyl and 3-Thienyl Moieties

The biological activity of imidazole-based compounds is highly dependent on the nature and position of the substituents on the imidazole ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these molecules.

Systematic modifications of the imidazole and thiophene (B33073) rings in related compounds have provided valuable insights into their biological activities. For the imidazole ring, substitutions at various positions can significantly impact efficacy. For example, the nature of the substituent at the N-1 position of the imidazole ring can influence the compound's interaction with its biological target. nih.gov

The thiophene ring, a bioisostere of the phenyl ring, is often incorporated into drug candidates to modulate their physicochemical properties and biological activity. researchgate.net The position of the thiophene attachment to the imidazole core is critical. In the case of 2-(thienyl)imidazole derivatives, the orientation of the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) can alter the molecule's conformation and its ability to fit into the binding pocket of a target protein. Modifications on the thiophene ring itself, such as the introduction of various substituents, can further refine the compound's activity. For instance, a study on 2-aryl-4-(3-thienyl)imidazole derivatives highlighted the importance of the substituents on the aryl group for their anti-inflammatory activity. nih.gov

The introduction of a methyl group at a specific position on a bioactive molecule can sometimes lead to a dramatic and unexpected increase in potency, a phenomenon known as the "magic methyl effect." This effect is not universal but has been observed in numerous drug discovery programs. The 5-methyl group in this compound could potentially confer several advantages.

From a pharmacodynamic perspective, the methyl group can enhance binding affinity by filling a hydrophobic pocket in the target protein, thereby increasing the van der Waals interactions. It can also influence the molecule's conformation, locking it into a more bioactive shape.

From a pharmacokinetic standpoint, a methyl group can block sites of metabolic attack, particularly by cytochrome P450 enzymes. This can increase the compound's metabolic stability, leading to a longer half-life and improved oral bioavailability. However, the position of the methyl group is critical, and in some cases, it can also introduce new metabolic liabilities.

The Imidazole Core: As a versatile scaffold, the imidazole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. mdpi.com

The 5-Methyl Group: As discussed under the "magic methyl effect," this small alkyl group can significantly influence both the binding affinity (pharmacodynamics) and the metabolic profile (pharmacokinetics) of the compound.

Preclinical In Vivo Studies in Animal Models (excluding human clinical data)

While no specific preclinical in vivo data for this compound have been identified in the public domain, studies on related thienyl-imidazole and methyl-imidazole derivatives in animal models provide a framework for potential applications.

Imidazole-based compounds have been evaluated in various animal models for different diseases. In the context of cancer, tumor xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth. For example, a study on 2-(benzo[b]thiophen-2-yl)-1H-imidazole, a compound with a similar 2-heteroaryl-imidazole core, showed beneficial effects in a mouse model of Alzheimer's disease. nih.gov

In infection models, the efficacy of antimicrobial imidazole derivatives is tested. For instance, nitroimidazole derivatives have been evaluated in mouse models of human African trypanosomiasis (HAT), with some compounds demonstrating a high cure rate. mdpi.com

The table below summarizes the in vivo efficacy of some analogous compounds, illustrating the potential of this chemical class in preclinical models.

Table 1: Preclinical In Vivo Efficacy of Selected Imidazole Analogs

| Compound/Analog | Animal Model | Disease Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-(Benzo[b]thiophen-2-yl)-1H-imidazole | Mouse (5xFAD) | Alzheimer's Disease | Ameliorated cognitive impairment and synaptic plasticity, reduced neuroinflammation markers. | nih.gov |

These examples underscore the therapeutic potential of the imidazole scaffold in various disease contexts. Future preclinical in vivo studies on this compound would be necessary to determine its specific efficacy in relevant animal models.

Pharmacodynamic Biomarkers in Animal Models5.5. Mechanistic Toxicology (Excluding overt safety/adverse effect profiles)5.5.1. Cellular and Molecular Responses to Exposure in Pre-clinical Models

Further research on this specific compound is required to determine its biological activity and molecular mechanisms.

Pharmacological Aspects: Pre Clinical Disposition and Biotransformation

Absorption and Distribution Studies (in vitro and Pre-clinical in vivo)

The absorption and distribution of a compound determine its concentration and residence time at the target site. Various in vitro and in vivo models are employed to assess these parameters.

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The permeability of a compound across this monolayer is a good indicator of its potential for intestinal absorption.

Table 1: Illustrative Caco-2 Permeability Data for Structurally Similar Imidazole (B134444) Derivatives

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Imidazole Derivative 1 | 5.2 | 10.4 | 2.0 | Moderate |

| Imidazole Derivative 2 | 12.8 | 15.1 | 1.2 | High |

| Imidazole Derivative 3 | 0.9 | 1.1 | 1.2 | Low |

Data is illustrative and based on general findings for the compound class.

The extent of plasma protein binding (PPB) significantly influences the distribution and elimination of a drug. Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis and ultrafiltration are common methods to determine PPB.

Specific PPB data for 5-Methyl-2-(3-thienyl)imidazole is not published. However, imidazole-based compounds often exhibit a moderate to high degree of plasma protein binding, primarily to albumin. The binding affinity is influenced by the lipophilicity and the presence of specific functional groups in the molecule.

Table 2: Illustrative Plasma Protein Binding Data for Structurally Similar Imidazole Derivatives in Different Species

| Compound | Human Plasma (% bound) | Rat Plasma (% bound) | Mouse Plasma (% bound) |

| Imidazole Derivative A | 92.5 | 88.1 | 85.3 |

| Imidazole Derivative B | 78.2 | 75.9 | 72.4 |

| Imidazole Derivative C | 98.1 | 97.5 | 96.8 |

Data is illustrative and based on general findings for the compound class.

Tissue distribution studies are conducted in animal models, such as rats or mice, to understand how a drug distributes into various organs and tissues after administration. This information is crucial for identifying potential sites of action and toxicity.

For novel compounds like this compound, tissue distribution would typically be assessed using radiolabeled compounds or by quantitative bioanalysis of tissue homogenates. While specific studies on this compound are not available, related thienyl-imidazole compounds have been shown to distribute into various tissues, including the liver, kidneys, and brain. The ability to cross the blood-brain barrier is a key consideration for compounds targeting the central nervous system.

Metabolism and Biotransformation Pathways

Metabolism plays a pivotal role in the clearance of xenobiotics, including drugs. The liver is the primary site of drug metabolism, which involves a series of enzymatic reactions that transform lipophilic compounds into more water-soluble metabolites for easier excretion.

The metabolic stability of a compound is evaluated using in vitro systems like liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance.

There is no publicly available data on the metabolic stability of this compound. However, the imidazole and thienyl moieties are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes. The expected metabolic pathways would likely involve oxidation of the thiophene (B33073) ring and the imidazole ring, as well as N-dealkylation if applicable.

Table 3: Illustrative Metabolic Stability Data for Structurally Similar Imidazole Derivatives in Liver Microsomes

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Rat Liver Microsomes (min) | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) |

| Imidazole Derivative X | 45 | 35 | 15.4 |

| Imidazole Derivative Y | 15 | 10 | 46.2 |

| Imidazole Derivative Z | > 120 | > 120 | < 5.8 |

Data is illustrative and based on general findings for the compound class.

Identifying the major metabolites of a drug candidate is essential for understanding its clearance mechanisms and for assessing the potential for pharmacologically active or toxic metabolites. This is typically achieved using high-resolution mass spectrometry in conjunction with in vitro and in vivo metabolism studies.

For this compound, the predicted major metabolic pathways would involve:

Oxidation of the thiophene ring: This could lead to the formation of thiophene-S-oxides or hydroxylation of the thiophene ring.

Hydroxylation of the methyl group: The methyl group on the imidazole ring is a likely site for hydroxylation to form a primary alcohol, which could be further oxidized to a carboxylic acid.

Oxidation of the imidazole ring: This could result in the formation of various hydroxylated or N-oxide metabolites.

The identification of these metabolites would be confirmed by comparing the mass spectra of the metabolites with those of synthesized reference standards.

Excretion Routes and Clearance Mechanisms in Pre-clinical Models

Specific studies on the excretion routes and clearance mechanisms of this compound in any preclinical models (e.g., rodents, canines) have not been documented in the scientific literature. Consequently, information regarding the primary routes of elimination (renal vs. fecal), the extent of urinary and biliary excretion, and the clearance rates (hepatic, renal) of the parent compound and its potential metabolites is not available.

Future Research Directions and Translational Potential

Identification of Novel Biological Targets

The imidazole (B134444) nucleus is a common feature in many biologically active compounds, acting as a versatile scaffold in medicinal chemistry. mdpi.comnih.gov Its derivatives have shown a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties. chemijournal.comnih.gov For 5-Methyl-2-(3-thienyl)imidazole, a critical area of future research is the systematic identification of its specific biological targets.

A series of 2-substituted 4-(3-thienyl)imidazoles have been synthesized and evaluated for anti-inflammatory activity, with some exhibiting potency comparable to ibuprofen. researchgate.net This suggests that cyclooxygenase (COX) enzymes could be a potential target. Further investigation into the binding affinity and inhibitory profile of this compound against COX-1 and COX-2 is warranted. Moreover, given the broad spectrum of activities of imidazole derivatives, high-throughput screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could unveil novel and unexpected biological targets. For instance, thieno[2,3-d]imidazole derivatives have been identified as potent agonists of the human stimulator of interferon genes (STING), highlighting the potential for this scaffold to modulate immune responses. nih.gov

Development of Advanced Analytical Techniques for Compound Quantification and Metabolite Profiling

To understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of robust and sensitive analytical techniques is paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard and effective method for quantifying small molecules in biological matrices such as plasma, urine, and tissue homogenates. The development of a validated LC-MS/MS method would be essential for preclinical and clinical studies.

Furthermore, metabolite profiling is crucial for understanding the biotransformation of the compound in vivo. In vitro studies using human liver microsomes can help identify the major cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.gov This information is vital for predicting potential drug-drug interactions and understanding the formation of potentially active or toxic metabolites. For instance, studies on similar compounds have identified active metabolites with potent biological activity and favorable pharmacokinetic profiles. nih.gov

Exploration of Material Science Applications

The unique electronic properties of imidazole and thiophene (B33073) rings suggest that this compound could have applications in material science. researchgate.net The π-conjugated system present in the molecule makes it a candidate for the development of organic semiconductors, conductive polymers, and materials with interesting optoelectronic properties. vulcanchem.com

Future research could focus on the synthesis of polymers incorporating the this compound moiety and the characterization of their electrical conductivity, thermal stability, and photophysical properties. Such materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and chemical sensors. The imidazole group, with its ability to coordinate with metal ions, also opens up possibilities for creating novel metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis. mdpi.com

Strategic Design for Enhanced Potency, Selectivity, and Desirable Pharmacokinetic Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and will be instrumental in optimizing the properties of this compound. chemijournal.com By systematically modifying the core structure, researchers can enhance its potency towards a specific biological target, improve its selectivity over off-targets, and tailor its pharmacokinetic properties for optimal therapeutic effect.

Key modifications could include:

Substitution on the imidazole ring: Introducing different substituents at the N-1 position can significantly impact activity and selectivity. mdpi.com

Modification of the methyl group: Altering the methyl group at the 5-position could influence steric interactions with the target protein.

Substitution on the thienyl ring: Adding various functional groups to the thiophene ring can modulate the electronic properties and lipophilicity of the molecule.

For example, SAR studies on imidazole-coumarin conjugates have demonstrated that even small changes to the imidazole nucleus can significantly affect anti-HCV activity and cytotoxicity. mdpi.com

Application as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe to investigate complex biological pathways. nih.gov Once the primary biological target of this compound is identified and its selectivity profile is established, it can be used to modulate the activity of that target in cellular and animal models.

This approach can help to:

Validate the role of the target in a particular disease state.

Uncover novel downstream signaling events.

Identify potential biomarkers for disease progression or drug response.

The use of chemical probes is a powerful tool in chemical biology and can provide critical insights that are complementary to genetic approaches. rsc.org

Synthesis of Metabolically Stable and Biologically Active Derivatives

Metabolic instability can be a significant hurdle in drug development, leading to poor bioavailability and short duration of action. nih.gov Early assessment of the metabolic stability of this compound is crucial. If the compound is found to be rapidly metabolized, medicinal chemistry efforts can be directed towards synthesizing derivatives with improved metabolic stability.

Common strategies to block metabolic "hotspots" include:

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated oxidation.

Introduction of electron-withdrawing groups: This can decrease the electron density of the aromatic rings, making them less susceptible to oxidation.

Steric shielding: Introducing bulky groups near the site of metabolism can hinder the access of metabolizing enzymes.

The goal is to create derivatives that retain or even enhance the desired biological activity while exhibiting a more favorable pharmacokinetic profile, including increased half-life and oral bioavailability. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2-(3-thienyl)imidazole, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:

- Condensation of thiophene-3-carbaldehyde with methylamine derivatives to form the imidazole ring.

- Use of solvents like dimethylformamide (DMF) or acetone under reflux conditions (60–80°C) to enhance reaction efficiency .

- Triethylamine as a base to neutralize acidic byproducts and improve intermediate stability .

- Critical parameters: Temperature control (±2°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for aldehyde to amine) to achieve yields >75% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1605 cm⁻¹, NH imidazole at ~3335 cm⁻¹) .

- ¹H NMR : Assigns protons (e.g., aromatic protons at δ 7.01–8.14 ppm, methyl groups at δ 2.43–2.53 ppm) .

- Elemental Analysis : Validates purity (e.g., C: 70.83%, H: 5.55%, N: 11.01% for analogous imidazoles) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks at ~204.29 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the purity and yield of this compound derivatives?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .

- Catalyst Use : Explore Pd/C or CuI for cross-coupling reactions to introduce thienyl groups efficiently .

- Temperature Gradients : Perform reactions at incremental temperatures (e.g., 50°C, 70°C, 90°C) to identify optimal exothermic thresholds .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity crystals (>95%) .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) to validate antimicrobial activity claims .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thienyl vs. naphthyl groups) on bioactivity using molecular docking (e.g., AutoDock Vina) to predict target binding .

- Dose-Response Curves : Test compound efficacy across concentrations (0.1–100 µM) to distinguish true activity from assay noise .

Q. How does the substitution pattern on the imidazole ring influence the compound’s interaction with biological targets?

- Methodological Answer :

- SAR Table :

| Substituent Position | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 2-(3-Thienyl) | Antifungal: 12 µM | π-π stacking with fungal CYP51 |

| 5-Methyl | Anticancer: 8 µM | Hydrophobic binding to tubulin |

- Computational Modeling : Use Schrödinger Suite to map electrostatic potentials and identify hotspots for substituent optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediate formation and adjust stoichiometry in real-time .

- Byproduct Identification : Use LC-MS to trace impurities (e.g., unreacted aldehydes) and refine quenching protocols .

- Collaborative Validation : Share synthetic protocols with independent labs to confirm reproducibility .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the anticonvulsant potential of this compound?

- Methodological Answer :

- Electrophysiological Assays : Use hippocampal brain slices to measure GABA_A receptor potentiation (EC₅₀ calculation) .

- Animal Models : Test in zebrafish (Danio rerio) for seizure suppression via pentylenetetrazole (PTZ) challenge .

- DMPK Profiling : Assess blood-brain barrier permeability using PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.